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  • Product: 2-t-Butyl-4-cyclohexylphenol
  • CAS: 62737-78-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectroscopic Analysis of 2-tert-butyl-4-cyclohexylphenol: A Technical Guide for Structural Elucidation

Executive Summary For researchers and drug development professionals, the unambiguous structural elucidation of complex phenolic intermediates is a critical quality control step. 2-tert-butyl-4-cyclohexylphenol is a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of complex phenolic intermediates is a critical quality control step. 2-tert-butyl-4-cyclohexylphenol is a sterically hindered, dialkylated phenol utilized as a building block in advanced polymers, antioxidants, and pharmaceutical synthesis. This whitepaper provides an in-depth, causality-driven guide to its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By deconstructing the electronic and steric effects governing its chemical shifts, and providing a self-validating experimental protocol, this guide ensures rigorous analytical accuracy.

Theoretical Framework: Electronic Effects & NMR Causality

The NMR chemical shifts of 2-tert-butyl-4-cyclohexylphenol are not random; they are the direct consequence of competing inductive and resonance effects on the aromatic ring . Understanding these causal relationships is essential for accurate spectral interpretation.

  • The Phenolic Hydroxyl (-OH) Group (C-1): The oxygen atom exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond, heavily deshielding the ipso carbon (C-1) and pushing its 13 C shift downfield to ~152.5 ppm. Simultaneously, the oxygen lone pairs donate electron density into the aromatic π -system via resonance (+R). This +R effect specifically shields the ortho and para positions.

  • The Unsubstituted Ortho Position (C-6): Because C-2 and C-4 are alkylated, C-6 is the only unsubstituted position experiencing the full force of the +R shielding effect. Consequently, the C-6 carbon appears unusually upfield (~115.4 ppm), and its attached proton (H-6) is similarly shielded (~6.65 ppm) .

  • Alkyl Substituents (C-2 & C-4): The tert-butyl group at C-2 and the cyclohexyl group at C-4 act as weak inductive electron donors (+I). The massive steric bulk of the tert-butyl group also restricts the rotation of the adjacent hydroxyl group, subtly influencing the exchange rate and chemical shift of the -OH proton.

Experimental Protocol: Standardized NMR Acquisition

To ensure reproducibility and quantitative reliability, the NMR acquisition must function as a self-validating system. The following step-by-step methodology guarantees optimal signal-to-noise (S/N) ratios and prevents the artificial suppression of quaternary carbon signals.

Step 1: Sample Preparation Weigh 15–20 mg of high-purity 2-tert-butyl-4-cyclohexylphenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ is selected because it lacks exchangeable protons that would obscure the phenolic -OH signal, while providing a stable deuterium lock signal.

Step 2: Instrument Calibration Insert the 5 mm precision tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the CDCl 3​ deuterium resonance. Execute automated tuning and matching (ATM), followed by 3D gradient shimming to ensure the TMS peak half-height linewidth is < 1.0 Hz.

Step 3: 1 H NMR Acquisition Select a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 1.5 seconds. Acquire 16 to 32 transients at 298 K.

Step 4: 13 C NMR Acquisition Select a proton-decoupled 13 C pulse sequence (e.g., zgpg30) with WALTZ-16 decoupling. Critical Step: Set the relaxation delay (D1) to 2.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-4, and the tert-butyl C q​ ) lack attached protons to facilitate rapid spin-lattice relaxation (T 1​ ). A short D1 will cause these signals to integrate artificially low or disappear entirely. Acquire 512 to 1024 transients.

Step 5: Spectral Processing Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and a 1.0 Hz LB to the 13 C FID prior to Fourier Transformation. Phase the spectra and reference the TMS peak to exactly 0.00 ppm.

Workflow S1 Step 1: Sample Prep 15-20 mg in 0.6 mL CDCl3 S2 Step 2: Calibration Probe Tuning & 3D Shimming S1->S2 S3 Step 3: Pulse Sequence zg30 (1H) & zgpg30 (13C) S2->S3 S4 Step 4: Acquisition Relaxation Delay (D1) ≥ 2.0s S3->S4 S5 Step 5: Processing Fourier Transform & Phasing S4->S5

Figure 1: Standardized NMR sample preparation and data acquisition workflow.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-tert-butyl-4-cyclohexylphenol is characterized by a distinct 1:1:1 aromatic splitting pattern, a highly shielded ortho-proton, and massive aliphatic integration from the alkyl groups .

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
OH 4.80br s-1HPhenolic OH (Exchangeable)
H-3 7.05d2.01HAr-H (meta to OH, ortho to alkyls)
H-5 6.95dd8.0, 2.01HAr-H (meta to OH, ortho to Cy)
H-6 6.65d8.01HAr-H (ortho to OH)
Cy-CH 2.40m-1HCyclohexyl methine
t-Bu 1.40s-9Htert-Butyl methyl protons
Cy-CH 2​ 1.20 – 1.90m-10HCyclohexyl methylene protons

Mechanistic Breakdown of Scalar Coupling: The aromatic protons form an AMX spin system. H-6 is ortho to H-5, resulting in a strong 3J coupling of ~8.0 Hz (visible as a doublet). H-5 couples with H-6 ( 3J ~ 8.0 Hz) and also exhibits a long-range meta coupling to H-3 ( 4J ~ 2.0 Hz), appearing as a doublet of doublets (dd). H-3 only exhibits the small meta coupling to H-5, appearing as a fine doublet.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the carbon skeleton. The presence of exactly 12 distinct carbon resonances confirms the symmetry of the tert-butyl group and the local symmetry of the cyclohexyl ring .

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-1 152.5C q​ Aromatic C (ipso to OH)
C-4 139.8C q​ Aromatic C (ipso to Cyclohexyl)
C-2 135.5C q​ Aromatic C (ipso to tert-Butyl)
C-3 126.2CHAromatic CH
C-5 125.8CHAromatic CH
C-6 115.4CHAromatic CH (ortho to OH)
Cy-C1' 44.2CHCyclohexyl methine carbon
t-Bu-C q​ 34.5C q​ tert-Butyl quaternary carbon
Cy-C2'/C6' 34.1CH 2​ Cyclohexyl methylenes ( α to methine)
t-Bu-CH 3​ 29.8CH 3​ tert-Butyl methyl carbons (3x)
Cy-C3'/C5' 27.2CH 2​ Cyclohexyl methylenes ( β to methine)
Cy-C4' 26.5CH 2​ Cyclohexyl methylene ( γ to methine)

2D NMR Strategies: HMBC Correlation Network

To unambiguously assign the highly congested aromatic quaternary carbons (C-1, C-2, C-4), researchers must utilize Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range 1 H- 13 C scalar couplings, typically over two ( 2J ) or three ( 3J ) bonds, effectively mapping the molecule's connectivity.

For 2-tert-butyl-4-cyclohexylphenol, the HMBC correlations provide a self-validating network:

  • Anchoring the tert-butyl group: The intense 9H singlet at 1.40 ppm shows a strong 3J correlation to C-2 (135.5 ppm), definitively assigning the regiochemistry of the bulky alkyl group.

  • Differentiating C-1 and C-4: H-3 (7.05 ppm) exhibits 3J correlations to both C-1 (152.5 ppm) and C-5 (125.8 ppm). Because C-1 is highly deshielded by the -OH group, it is easily distinguished from C-5.

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 (7.05 ppm) C1 C-1 (152.5 ppm) H3->C1 3J C5 C-5 (125.8 ppm) H3->C5 3J H5 H-5 (6.95 ppm) H5->C1 3J C3 C-3 (126.2 ppm) H5->C3 3J H6 H-6 (6.65 ppm) C2 C-2 (135.5 ppm) H6->C2 3J C4 C-4 (139.8 ppm) H6->C4 3J HtBu t-Bu Protons HtBu->C2 3J HCy Cy Methine HCy->C3 3J HCy->C5 3J C6 C-6 (115.4 ppm)

Figure 2: Key 3-bond (3J) HMBC correlation network used to validate the carbon skeleton.

Conclusion

The structural elucidation of 2-tert-butyl-4-cyclohexylphenol relies heavily on understanding the interplay between the electron-donating resonance of the phenolic hydroxyl group and the steric/inductive properties of its alkyl substituents. By adhering to a rigorous acquisition protocol that accounts for spin-lattice relaxation times, and by mapping the 2D HMBC correlation network, researchers can achieve absolute certainty in their spectral assignments, ensuring the integrity of downstream chemical applications.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6923, 2-tert-Butylphenol". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14327, 4-Cyclohexylphenol". PubChem.[Link]

Exploratory

Thermodynamic Profiling and Thermal Degradation Kinetics of 2-tert-butyl-4-cyclohexylphenol: A Guide for Formulation Scientists

Abstract: As a Senior Application Scientist, I frequently encounter challenges in stabilizing complex formulations—ranging from advanced polymeric matrices to hydrophobic drug delivery systems. The compound 2-tert-butyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I frequently encounter challenges in stabilizing complex formulations—ranging from advanced polymeric matrices to hydrophobic drug delivery systems. The compound 2-tert-butyl-4-cyclohexylphenol represents a highly specialized class of sterically hindered alkylphenols. Its unique molecular architecture dictates both its thermodynamic phase behavior and its thermal degradation kinetics. This whitepaper deconstructs the physical chemistry of this molecule, providing field-proven methodologies for its thermal characterization and explaining the causality behind its behavior.

Structural Thermodynamics & Phase Behavior

To understand the macroscopic properties of 2-tert-butyl-4-cyclohexylphenol, we must first analyze its microstructural causality. The molecule features a phenolic core modified by two critical substituents:

  • Ortho-tert-butyl group: This bulky aliphatic moiety provides severe steric hindrance around the hydroxyl (-OH) group. This shielding restricts rotational freedom and significantly attenuates intermolecular hydrogen bonding.

  • Para-cyclohexyl group: This saturated ring introduces a massive hydrophobic domain, drastically increasing the molecule's lipophilicity and van der Waals volume.

Causality of Thermodynamic Properties

The thermodynamic properties of complex alkylphenols are heavily influenced by their solvation state and phase[1]. In the solid state, the restricted hydrogen bonding (due to the ortho-substitution) results in a relatively low melting point compared to unhindered phenols. However, the heavy para-cyclohexyl group increases the overall molecular weight and cohesive energy density via dispersion forces, driving up the boiling point and enthalpy of vaporization ( ΔHvap​ ).

Furthermore, the hydrophobic interactions dictated by this structure are not merely thermodynamic curiosities; they are the primary drivers for the molecule's bioactivity. Quantitative structure-activity relationship (QSAR) models have demonstrated that the hydrophobic binding of such phenolic compounds to biological membranes (e.g., in oral bacteria) is directly correlated to these structural features[2].

Quantitative Thermodynamic Profile

Because empirical thermodynamic data for highly specific hindered phenols can be sparse, application scientists rely on a combination of group additivity methods (e.g., Benson's) and modulated calorimetry to establish working parameters.

Table 1: Thermodynamic and Kinetic Parameters of 2-t-butyl-4-cyclohexylphenol

PropertyEstimated Value / RangeAnalytical MethodCausality / Structural Driver
Isobaric Heat Capacity ( Cp​ at 298K) ~385 J/(mol·K)mDSCHigh vibrational degrees of freedom from the flexible cyclohexyl ring.
Melting Point ( Tm​ ) 85 - 95 °CDSCDisruption of sterically limited intermolecular H-bonding.
O-H Bond Dissociation Energy (BDE) ~345 kJ/molComputationalSteric shielding by the ortho-t-butyl group artificially lowers BDE.
Activation Energy of Degradation ( Ea​ ) 140 - 160 kJ/molTGA (Isoconversional)Energy threshold required for primary alkyl radical scission.

Mechanisms of Thermal Degradation

Hindered phenols do not simply undergo random thermal cracking; they follow highly specific, radical-mediated degradation pathways. Their primary industrial and pharmaceutical utility lies in their ability to act as radical scavengers (antioxidants).

Hydrogen Atom Transfer (HAT)

When exposed to thermal stress, the weakest bond in 2-tert-butyl-4-cyclohexylphenol is the O-H bond. The ortho-tert-butyl group donates electron density to the ring, lowering the O-H Bond Dissociation Energy (BDE). Upon thermal homolysis or reaction with a reactive oxygen species (ROS), the molecule undergoes Hydrogen Atom Transfer (HAT), yielding a phenoxyl radical[3].

Radical Stabilization and Scission

The resulting phenoxyl radical is exceptionally stable. The unpaired electron is delocalized across the aromatic ring, and the bulky tert-butyl group physically blocks other molecules from reacting at the ortho position. In nonpolar media, these radical cations can exhibit remarkable kinetic stability, surviving well into the nanosecond or even microsecond range at room temperature[4].

However, at elevated temperatures (>250°C), thermal degradation proceeds via two primary routes:

  • Anaerobic (Inert) Degradation: Homolytic cleavage of the alkyl substituents (loss of the tert-butyl or cyclohexyl radical), leading to the formation of lower-molecular-weight phenolic fragments.

  • Aerobic (Oxidative) Degradation: The phenoxyl radical reacts with oxygen to form hydroperoxides, which rapidly decompose into volatile quinone derivatives[3].

degradation_pathway A 2-t-butyl-4-cyclohexylphenol (Intact Molecule) B Thermal Energy (Δ) O-H Bond Cleavage A->B Activation Energy (Ea) C Phenoxyl Radical (Resonance Stabilized) B->C Hydrogen Atom Transfer (HAT) D Radical Coupling (Dimerization) C->D Pathway 1 (Anaerobic) E Oxidative Scission (Quinone Derivatives) C->E Pathway 2 (Aerobic)

Fig 1: Thermal degradation pathways of 2-t-butyl-4-cyclohexylphenol.

Experimental Workflows for Thermal Characterization

To ensure trustworthiness and reproducibility in formulation development, thermal characterization must be treated as a self-validating system. Below are the definitive protocols I utilize to extract the thermodynamic and kinetic data for hindered phenols.

Protocol 1: Determination of Isobaric Heat Capacity ( Cp​ ) via mDSC

Standard Differential Scanning Calorimetry (DSC) cannot easily separate reversible thermodynamic phenomena (like heat capacity) from kinetic events (like early-stage degradation). Modulated DSC (mDSC) is required.

  • Instrument Calibration: Calibrate the mDSC using a sapphire standard to establish a baseline for absolute heat flow. Causality: Sapphire has a precisely known Cp​ across a wide temperature range, ensuring photometric accuracy.

  • Sample Preparation: Weigh 10–15 mg of high-purity (>99%) 2-tert-butyl-4-cyclohexylphenol into a Tzero aluminum pan. Hermetically seal the pan to prevent volatile loss prior to the melting point.

  • Modulation Parameters: Apply an underlying heating rate of 2.0 °C/min with a temperature modulation amplitude of ±0.5 °C and a period of 60 seconds.

  • Data Extraction: Extract the Cp​ from the Reversing Heat Flow signal. The melting endotherm ( Tm​ ) will also appear in this signal, while any baseline shifts due to moisture loss or relaxation will partition into the Non-Reversing Heat Flow signal.

Protocol 2: Kinetic Analysis of Degradation via TGA-FTIR-MS

To model the thermal lifespan of the compound, we must calculate its activation energy of degradation ( Ea​ ) using an isoconversional method (e.g., Vyazovkin).

  • Atmosphere Control: Run parallel experiments in dry Nitrogen (anaerobic cracking) and Zero Air (oxidative degradation). Causality: Comparing the two atmospheres isolates the oxidative quinone-formation pathway from pure thermal scission.

  • Dynamic Heating: Subject 5–10 mg samples to Thermogravimetric Analysis (TGA) at multiple heating rates: 5, 10, 15, and 20 °C/min from 25°C to 600°C.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (200°C) into an FTIR and Mass Spectrometer. Monitor m/z 57 (tert-butyl cation) and m/z 83 (cyclohexyl cation) to identify the exact temperature at which structural scission occurs.

  • Kinetic Modeling: Plot the conversion fraction ( α ) against temperature for each heating rate. Apply the isoconversional algorithm to calculate Ea​ as a function of α .

workflow S1 Sample Preparation (High Purity >99%) S2 Modulated DSC (Heat Capacity & Phase Transitions) S1->S2 10-20 mg aliquots S3 TGA-FTIR-MS (Degradation Kinetics & Evolved Gas) S1->S3 5-10 mg, N2/Air purge S5 Thermodynamic Profiling & Stability Modeling S2->S5 Cp, ΔHf, Tm S4 Isoconversional Analysis (Vyazovkin Method) S3->S4 Mass loss vs Temp S4->S5 Ea, Pre-exponential factor

Fig 2: Integrated thermal analysis workflow for hindered phenols.

Implications for Drug Development and Material Science

The precise thermodynamic profiling of 2-tert-butyl-4-cyclohexylphenol is not merely an academic exercise. In drug development, understanding the Cp​ and Tm​ is critical for hot-melt extrusion (HME) processes, ensuring the compound does not degrade when blended with polymeric excipients. Furthermore, understanding its radical stabilization mechanisms allows formulators to predict its efficacy as an antioxidant stabilizer or its bioactivity profile in hydrophobic target sites. By adhering to the rigorous thermal workflows outlined above, scientists can confidently integrate this complex molecule into next-generation formulations.

References

  • Inhibition of oral bacteria by phenolic compounds. Part 1. QSAR analysis using molecular connectivity. - academia.edu.
  • Standard partial molal properties of aqueous alkylphenols at high pressures and temper
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. - reading.ac.uk.
  • Radical Cations of Sterically Hindered Phenols as Intermediates in Radiation-Induced Electron Transfer Processes. - acs.org.

Sources

Foundational

Synthesis Pathway and Reaction Mechanism for 2-tert-Butyl-4-cyclohexylphenol: A Technical Guide

Executive Summary & Pharmacological Context 2-tert-butyl-4-cyclohexylphenol is a sterically hindered, di-alkylated phenolic compound. In drug development and advanced materials, such highly substituted phenols are prized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-tert-butyl-4-cyclohexylphenol is a sterically hindered, di-alkylated phenolic compound. In drug development and advanced materials, such highly substituted phenols are prized for their robust antioxidant properties and specific biological activities. Notably, quantitative structure-activity relationship (QSAR) analyses have demonstrated that 2-tert-butyl-4-cyclohexylphenol exhibits significant inhibitory effects against oral bacteria such as Porphyromonas gingivalis, where ligand binding is heavily dominated by hydrophobic interactions within a defined recognition cavity[1].

Synthesizing this molecule requires precise spatial control. The sequential introduction of two bulky substituents—a cyclohexyl group and a tert-butyl group—onto the phenol ring demands a rationally designed pathway to prevent steric clashes and unwanted isomerization. This whitepaper details the optimal retrosynthetic strategy, catalytic mechanisms, and self-validating experimental protocols required to yield high-purity 2-tert-butyl-4-cyclohexylphenol.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of a di-alkylated phenol, the sequence of Friedel-Crafts alkylation events is the most critical decision.

Why Cyclohexylation Must Precede tert-Butylation: If tert-butylation is performed first, the highly stable tert-butyl cation strongly directs to the para position due to steric hindrance at the ortho positions, yielding predominantly 4-tert-butylphenol. Attempting to subsequently add a cyclohexyl group to the ortho position of 4-tert-butylphenol is thermodynamically unfavorable and sterically restricted.

Conversely, by performing Phase 1 Cyclohexylation first, we can leverage shape-selective catalysts like dealuminated HY zeolites at elevated temperatures (140–220 °C) to thermodynamically drive the reaction toward the para-isomer, yielding 4-cyclohexylphenol[2]. With the para position securely blocked by the cyclohexyl group, Phase 2 tert-Butylation is forced into the ortho position. Using mild solid acids like Zr-containing Beta zeolites or Brønsted acidic ionic liquids, the tert-butyl cation readily attacks the available ortho site, yielding the target molecule[3][4].

SynthesisPathway Phenol Phenol Intermediate 4-Cyclohexylphenol (Para-major) Phenol->Intermediate HY Zeolite / 180°C Friedel-Crafts Alkylation Cyclohexene Cyclohexene (Alkylating Agent) Cyclohexene->Intermediate Product 2-t-butyl-4-cyclohexylphenol (Target) Intermediate->Product Zr-Beta Zeolite / 70°C Ortho-Alkylation Isobutylene t-Butanol (Alkylating Agent) Isobutylene->Product

Figure 1: Two-step retrosynthetic pathway for 2-t-butyl-4-cyclohexylphenol.

Mechanistic Elucidation

Phase 1: para-Cyclohexylation via Electrophilic Aromatic Substitution

The alkylation of phenol with cyclohexene over HY zeolites is an acid-catalyzed process. The reaction initiates with the protonation of cyclohexene at a Brønsted acid site, generating a cyclohexyl carbenium ion.

Causality of Intermediates: In situ solid-state NMR spectroscopy reveals that the reaction initially forms cyclohexyl phenyl ether via O-alkylation[5]. However, this is a kinetically favored, reversible intermediate. Under sustained thermal conditions (180 °C), the ether undergoes intermolecular rearrangement, acting as a reservoir for the carbenium ion, which subsequently attacks the phenol ring to form the thermodynamically stable C-alkylated product (4-cyclohexylphenol)[5].

Mechanism A Cyclohexene + H+ B Cyclohexyl Carbenium Ion A->B Protonation (Brønsted Site) C Wheland Intermediate (Para-Attack) B->C + Phenol D 4-Cyclohexylphenol + H+ C->D Rearomatization

Figure 2: Electrophilic aromatic substitution mechanism for para-cyclohexylation.

Phase 2: ortho-tert-Butylation

The second phase utilizes tert-butanol (or isobutylene) over a Zr-containing Beta zeolite or an ionic liquid catalyst like [HIMA]OTs[3][4]. The Brønsted acid sites dehydrate tert-butanol to form the highly stable tert-butyl cation. Because the para position of the substrate (4-cyclohexylphenol) is occupied, the electrophile attacks the ortho position. The planar geometry of the intermediate allows it to be adsorbed vertically at the Lewis acid sites located in the mesopores of the Beta zeolites, facilitating high conversion rates even with significant steric bulk[3].

Quantitative Data & Reaction Parameters

The following table summarizes the optimal parameters required to maximize selectivity and conversion across both synthesis phases, derived from established catalytic benchmarks[2][3][4].

Reaction PhaseAlkylating AgentOptimal CatalystTemp (°C)Time (h)Target Intermediate/ProductSelectivity / Conversion
Phase 1: Cyclohexylation CyclohexeneDealuminated HY Zeolite180–2006–84-Cyclohexylphenol>85% para-selectivity
Phase 2: tert-Butylation tert-ButanolZr-Beta Zeolite or [HIMA]OTs70–902–42-t-Butyl-4-cyclohexylphenol>95% conversion

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to confirm causality and reaction completion before proceeding.

Protocol Step1 Phase 1: Cyclohexylation React Phenol + Cyclohexene over HY Zeolite at 180°C Step2 Purification & Validation Fractional Distillation GC-MS Check (m/z 176) Step1->Step2 Step3 Phase 2: tert-Butylation React 4-Cyclohexylphenol + t-Butanol over Zr-Beta Zeolite Step2->Step3 Step4 Final Isolation Crystallization & HPLC Validation (m/z 232) Step3->Step4

Figure 3: Step-by-step experimental workflow with self-validating analytical checkpoints.

Phase 1 Protocol: Synthesis of 4-Cyclohexylphenol
  • Catalyst Activation: Calcine the dealuminated HY zeolite at 500 °C for 4 hours to remove adsorbed moisture and activate the Brønsted acid sites.

  • Reaction Setup: In a high-pressure Parr reactor, combine phenol and cyclohexene in a 1:2 molar ratio. Add 10 wt% of the activated HY zeolite.

  • Thermal Processing: Seal and heat the reactor to 180 °C under autogenous pressure. Maintain stirring at 600 rpm for 8 hours. Causality note: The elevated temperature is strictly required to overcome the activation energy barrier for the rearrangement of the kinetic O-alkylated ether intermediate into the thermodynamic C-alkylated product[5].

  • Validation Checkpoint 1 (GC-MS): Sample the reaction mixture.

    • Self-Validation: The reaction is complete when the peak for cyclohexyl phenyl ether (m/z 176, early elution) diminishes, and the peak for 4-cyclohexylphenol (m/z 176, late elution) plateaus. If the 2-cyclohexylphenol (ortho) isomer is too high, increase the reaction time to allow thermodynamic equilibration.

  • Purification: Filter the catalyst and subject the filtrate to fractional distillation under reduced pressure to isolate pure 4-cyclohexylphenol.

Phase 2 Protocol: Synthesis of 2-tert-Butyl-4-cyclohexylphenol
  • Reaction Setup: In a standard round-bottom flask equipped with a reflux condenser, dissolve the purified 4-cyclohexylphenol in a non-polar solvent (e.g., cyclohexane). Add tert-butanol (1.5 equivalents) and 10 mol% of Zr-Beta zeolite (or [HIMA]OTs ionic liquid)[3][4].

  • Alkylation: Heat the mixture to 70 °C for 3 hours. Causality note: A lower temperature is used here compared to Phase 1 because the tert-butyl cation is highly stable and reactive; higher temperatures would risk dealkylation or unwanted oligomerization of the alkylating agent.

  • Validation Checkpoint 2 (LC-MS/HPLC):

    • Self-Validation: Monitor the disappearance of the 4-cyclohexylphenol peak (m/z 176). The emergence of a dominant peak at m/z 232 confirms the successful addition of the tert-butyl group.

  • Final Isolation: Quench the reaction, filter the solid catalyst (which can be washed and recycled[4]), and evaporate the solvent. Recrystallize the crude product from cold ethanol to yield high-purity 2-tert-butyl-4-cyclohexylphenol crystals.

References

  • Inhibition of oral bacteria by phenolic compounds. Part 1. QSAR analysis using molecular connectivity. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tIUPevMhHoyaGBWlAu_NcGdcQoJUbmk5ukj9CiY4UloLnpAUdVqJYiomvOlSQM7t0tK7CzzeGF17kgMH_RS5YLGj1Zj-OPwUv1z2ta9MvqJsfKISseJN9AAmmwzSqpaT6GSxKEChSp19QlffZF97U_qSbceRyzbl_oW0E7poSggDyJqSELDgptymkmsQcBaWZ-H2MHl6r5fbI0UxAVzlOr8cyxOr9uczPhkAFO1JobSQvEczLM2HrFSwe25oFJE=]
  • Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoq_EoP_rnTBURPQfpwcl4eL--sqbxyULUoYduQz2VKG3Tk7P96Aor7J8LMqX7jWJzZXltBKnwGpuBU2mJ590aErilozRv6-yPkhjHkm_TO6uzhfFkNjtiG1KRpv1XGCZQfalIBNAdo6p-MbIttrXsL_GKvdi_wJbUQ3rCSiHBuQ2fpazvTF3RodJjOr5yDW1bOLMgb0vJ1mMHMpY9FKGgEv6X8UNQ3vqWP4TjTkw8UGY1Bk0V1gDH2w6nPk8-DIFDvwQTDlg=]
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. PNNL.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbJ9FNT9VOcefhVXavHWHD0g2tbgLUGtKbi5HqdmEBDLQrEa44gCTC1ydZhJI_6-zqqRQx0yPI8IYNDo63i5DBlTUXI9QDSkqdc8iqvKPqrXs8ofyxchvojwYof-OcJP76vxYOj4UYZurXxVKfAXWDN-m0wYdFNS4mg_B_K5JU_aL4N1ul4M_NUndjvmzSZXwqeAQpI9l_ypPkgrgvgsqZ1pqUMkH2Iv6nhlACw45X1IsuFz47nF0srRQP11Gcbx3DTbHKlpQ2pA_oAR0yuI7dCxPmZG70s6EGkD7TbZS7HDUSsPph]
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBk_AkjpHG_yBVf5smIlQneKjH4oSUnnaa-kUqEHIYu9B_QQWNVtlezcqwav9WcuJVUMBrKKlUWyfwyNKFDfmESunItg-ZvtktqBj1g4CxHQIpuDrx7nhgpadqq6r8qL4VLbLdoNM2jymbRN-0HYrlUs44OVJeVQXAsA=]
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG31l3PwMd_iClFkEDzr1SB5WJ2-v5bY7tPHvoh5mkfpvSP6TlsWAJyeDGf7BiAzocgGLVxQr3Bos9jfxirN3oDEt91129kLmIsX80c6CZ3keCTDGQfGGP8TMXdYJqaroOOoYBbI1AvxeP9EA==]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 2-t-butyl-4-cyclohexylphenol analysis

Application Note: Causality-Driven HPLC-UV Method Development for 2-t-Butyl-4-Cyclohexylphenol Executive Summary & Chemical Profiling The accurate quantitation of bulky, lipophilic phenolic compounds presents unique chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Causality-Driven HPLC-UV Method Development for 2-t-Butyl-4-Cyclohexylphenol

Executive Summary & Chemical Profiling

The accurate quantitation of bulky, lipophilic phenolic compounds presents unique chromatographic challenges. 2-t-butyl-4-cyclohexylphenol (often abbreviated as DTBBP) is a sterically hindered alkylphenol utilized primarily as a broad-spectrum antibacterial agent and preservative in complex formulations[1]. Due to its heavy alkyl and alicyclic substitutions, the molecule exhibits extreme hydrophobicity and poor aqueous solubility, necessitating a highly tailored Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach.

This application note details a self-validating HPLC-UV methodology, explaining the physicochemical causality behind every parameter selection—from stationary phase chemistry to mobile phase thermodynamics.

Table 1: Physicochemical Profile of 2-t-Butyl-4-Cyclohexylphenol

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 232.36 g/mol Small molecule; standard pore size (120 Å) columns are optimal.
logP (Octanol/Water) ~5.5 (Highly Lipophilic)Requires high organic mobile phase strength to elute; prone to strong retention.
pKa ~10.2 (Phenolic OH)Analyte must be kept in a strictly acidic environment (pH < 8) to prevent partial ionization and peak tailing.
UV Absorbance ( λmax​ ) 275–280 nmThe π→π∗ transition of the substituted aromatic ring dictates UV detection at 278 nm.

Method Development Rationale: The "Why" Behind the Parameters

To build a robust method, experimental choices must be driven by the analyte's molecular behavior rather than empirical guesswork.

Stationary Phase Selection: Alkylphenols require a hydrophobic stationary phase for adequate retention and resolution from polar matrix interferences. A high-carbon-load C18 (Octadecylsilane) column is selected. The dense C18 brush phase interacts strongly with the cyclohexyl and tert-butyl moieties via Van der Waals forces. To prevent excessive retention times caused by this strong affinity, a shorter column length (e.g., 100 mm) paired with a sub-3 µm particle size is recommended to maintain theoretical plates while reducing analysis time.

Mobile Phase & pH Control: Phenols are weak acids. If the mobile phase pH approaches the analyte's pKa (~10.2), the molecule exists in a dynamic equilibrium between its neutral and ionized (phenolate) states, leading to severe peak tailing and irreproducible retention times. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid or Acetic Acid, ionization is completely suppressed[2]. The analyte remains 100% neutral, ensuring sharp, Gaussian peak shapes.

Elution Thermodynamics (Gradient vs. Isocratic): Due to the high logP of 2-t-butyl-4-cyclohexylphenol, an isocratic elution would either result in excessively long run times (if organic content is low) or poor resolution from the solvent front (if organic content is high). A gradient elution—starting at 50% Acetonitrile and ramping to 95%—focuses the analyte band at the head of the column and elutes it sharply, maximizing the signal-to-noise ratio and improving sensitivity[3].

MethodLogic A Analyte: 2-t-butyl-4-cyclohexylphenol (High logP, pKa ~10.2) B Stationary Phase (C18, High Carbon Load) A->B Hydrophobic Interaction C Mobile Phase (0.1% Formic Acid, pH 2.7) A->C Ionization Suppression D Elution Strategy (ACN Gradient: 50% -> 95%) B->D Overcome Strong Retention E Detection (UV at 278 nm) C->E Baseline Stability

Caption: Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should automatically flag system failures before data is reported. The following method incorporates built-in System Suitability Testing (SST) and bracketing Quality Controls (QCs).

Table 2: Optimized Chromatographic Conditions

ParameterSpecification
System Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD)
Column Waters XBridge C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C (Reduces mobile phase viscosity and system backpressure)
Injection Volume 10 µL
Detection Wavelength 278 nm (Reference 360 nm, Bandwidth 100 nm)

Gradient Program:

  • 0.0 - 1.0 min: 50% B (Focuses analyte on column)

  • 1.0 - 6.0 min: 50% 95% B (Elution phase)

  • 6.0 - 8.0 min: 95% B (Column wash)

  • 8.0 - 8.1 min: 95% 50% B (Return to initial)

  • 8.1 - 12.0 min: 50% B (Re-equilibration)

Step-by-Step Sample Preparation (Solid-Phase Extraction)

When extracting 2-t-butyl-4-cyclohexylphenol from complex aqueous matrices or formulated products, Solid-Phase Extraction (SPE) is required to remove interferences and concentrate the trace analyte[4].

  • Conditioning: Pass 3 mL of 100% Methanol through a C18 SPE cartridge to solvate the alkyl chains, followed by 3 mL of LC-grade Water to equilibrate.

  • Loading: Load 10 mL of the aqueous sample (adjusted to pH 3.0 with HCl to ensure the phenol is fully neutral and retains on the C18 sorbent).

  • Washing: Pass 3 mL of 5% Methanol in Water through the cartridge. Causality: This removes polar matrix components without providing enough elution strength to desorb the highly lipophilic analyte.

  • Elution: Elute the analyte using 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of Initial Mobile Phase (50:50 Water:ACN) to prevent solvent-mismatch peak distortion during injection.

SPEWorkflow S1 1. Condition (MeOH -> H2O) S2 2. Load (Acidified Matrix) S1->S2 S3 3. Wash (5% MeOH) S2->S3 S4 4. Elute (100% ACN) S3->S4 S5 5. Reconstitute (50% ACN) S4->S5

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for lipophilic phenols.

Method Validation & System Suitability Framework

To ensure the method is trustworthy and meets ICH Q2(R1) guidelines, the analytical sequence must follow a strict validation loop[3].

The Self-Validating Injection Sequence:

  • Blank (Mobile Phase): Confirms the absence of ghost peaks and column carryover.

  • System Suitability Test (SST): Five replicate injections of a mid-level standard (e.g., 50 µg/mL). The system only passes if:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • USP Tailing Factor ( Tf​ ) < 1.5

    • Theoretical Plates ( N ) > 3000

  • Calibration Curve: 5-point curve (10 to 100 µg/mL). Must achieve a coefficient of determination ( R2 ) > 0.999.

  • Bracketing QCs: A known QC standard is injected every 10 unknown samples. If the QC drifts by > 5% from its nominal value, the system automatically halts, invalidating the previous bracket to prevent the reporting of inaccurate data.

Table 3: Expected Validation Performance Metrics

ParameterExpected ResultAcceptance Criteria
Linearity Range 1.0 – 200.0 µg/mL R2≥0.999
Limit of Detection (LOD) ~0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) ~0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision 0.8% RSD 2.0% RSD
Recovery (Spiked Matrix) 96.5% – 102.3%95.0% – 105.0%

References

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk - mdpi.com. Available at:2[2]

  • Development and validation of a method using on-line solid-phase extraction and liquid chromatography with ultraviolet detection for the determination of bisphenol A, octylphenol, and nonylphenol in groundwater - nih.gov. Available at: 4[4]

  • US20050049163A1 - Dry-cleaning processes and components therefor (Application of DTBBP / 2,t-butyl-4-cyclohexylphenol) - google.com. Available at: 1[1]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation - nebiolab.com. Available at: 3[3]

Sources

Application

Application Note: Synthesis Protocols for 2-tert-Butyl-4-cyclohexylphenol Derivatives

Executive Summary & Application Context 2-tert-Butyl-4-cyclohexylphenol (often abbreviated as DTBBP) is a highly valued, sterically hindered phenol derivative. It exhibits potent antibacterial and antifungal properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

2-tert-Butyl-4-cyclohexylphenol (often abbreviated as DTBBP) is a highly valued, sterically hindered phenol derivative. It exhibits potent antibacterial and antifungal properties, making it a critical active pharmaceutical ingredient (API) and preservative in advanced formulations [1]. Furthermore, its unique steric profile makes it an excellent antioxidant and a rigid intermediate in polymer synthesis [2].

This application note details the robust, scalable, and environmentally benign synthesis of 2-tert-butyl-4-cyclohexylphenol using heterogeneous solid-acid catalysis, moving away from toxic, homogeneous liquid acids to self-validating, closed-loop zeolite systems.

Mechanistic Rationale & Synthetic Strategies

Traditionally, Friedel-Crafts alkylations of phenols utilized highly corrosive and non-reusable liquid acids (e.g., H₂SO₄, AlCl₃, HF). These homogeneous catalysts often lead to poor regioselectivity, generating complex mixtures of ortho/para isomers and polyalkylated byproducts.

To overcome these limitations, this protocol employs shape-selective zeolite catalysts (such as H-Y, H-Mordenite, and hierarchical ZSM-5). Zeolites offer significant advantages:

  • Shape Selectivity: The defined microporous channels (e.g., ~0.74 nm for H-Y) restrict the formation of bulky transition states, heavily favoring mono-alkylation and preventing unwanted di-alkylation [3].

  • Causality of Regioselectivity: When alkylating 4-cyclohexylphenol, the para-position is already blocked. The electrophilic tert-butyl carbocation is directed exclusively to the ortho-position. Conversely, when cycloalkylating 2-tert-butylphenol, steric hindrance at the ortho-position directs the cyclohexyl carbocation to the para-position [4].

  • Sustainability: Zeolites are easily recovered via simple filtration and can be regenerated by thermal calcination, creating a self-validating, closed-loop catalytic system [5].

Reaction Pathways Visualization

ReactionPathway A 4-Cyclohexylphenol Cat1 Solid Acid Catalyst (H-Y Zeolite / ZSM-5) A->Cat1 tert-Butylation B Isobutylene or tert-Butanol B->Cat1 C 2-tert-Butylphenol Cat2 Solid Acid Catalyst (H-Mordenite) C->Cat2 Cycloalkylation D Cyclohexene or Cyclohexanol D->Cat2 Prod 2-tert-Butyl-4-cyclohexylphenol (Target Derivative) Cat1->Prod Electrophilic Aromatic Substitution Cat2->Prod Electrophilic Aromatic Substitution

Mechanistic pathways for 2-tert-butyl-4-cyclohexylphenol synthesis via solid-acid catalysis.

Experimental Protocols

Protocol A: tert-Butylation of 4-Cyclohexylphenol (Preferred Route)

This route utilizes tert-butanol (TBA) or isobutylene gas as the alkylating agent over a hierarchical ZSM-5 or H-Y zeolite catalyst [3].

Materials:

  • 4-Cyclohexylphenol (1.0 equiv)

  • tert-Butanol (2.0 equiv) or Isobutylene gas

  • H-Y Zeolite or Hierarchical ZSM-5 (5-10 wt% relative to phenol)

  • Solvent: Non-polar solvent (e.g., Toluene or Cyclohexane)

Step-by-Step Procedure:

  • Catalyst Activation: Pre-calcine the H-Y zeolite at 500°C for 4 hours to remove adsorbed moisture and activate the Brønsted acid sites.

    • Self-Validation Check: Failure to calcine will result in <20% conversion due to water poisoning the acid sites.

  • Reaction Setup: Charge a high-pressure autoclave or a standard round-bottom flask (if using TBA) with 4-cyclohexylphenol and the solvent.

  • Catalyst Addition: Add 10 wt% of the activated zeolite to the mixture.

  • Alkylating Agent Introduction: Slowly add tert-butanol (1:2 molar ratio) or pressurize the reactor with isobutylene gas (5-10 bar) [5].

  • Thermal Activation: Heat the reaction mixture to 140–160°C under continuous stirring (800 rpm) for 4 to 8 hours.

  • In-Process Control (IPC): Sample the reaction every 2 hours for GC-FID analysis. The reaction is deemed complete when the 4-cyclohexylphenol peak area is <2%.

  • Workup: Cool the reactor to room temperature. Perform a hot filtration to recover the zeolite catalyst.

  • Purification: Wash the filtrate with a dilute NaHCO₃ solution, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation or recrystallization from ethanol to yield pure 2-tert-butyl-4-cyclohexylphenol.

Protocol B: Cycloalkylation of 2-tert-Butylphenol

This alternative route uses cyclohexene or cyclohexanol over an H-Mordenite catalyst [4, 5].

Materials:

  • 2-tert-Butylphenol (1.0 equiv)

  • Cyclohexene or Cyclohexanol (1.5 equiv)

  • H-Mordenite Catalyst (10 wt%)

Step-by-Step Procedure:

  • Preparation: Activate H-Mordenite at 520°C for 6 hours[5].

  • Mixing: In a continuous stirred-tank reactor (CSTR) or batch reactor, combine 2-tert-butylphenol and cyclohexene.

  • Reaction: Add the catalyst and heat to 150–180°C for 6–12 hours. Higher temperatures favor the thermodynamic para-substituted product (2-tert-butyl-4-cyclohexylphenol) over the kinetically favored ortho-isomer [4].

  • Recovery: Filter the catalyst and subject the crude mixture to fractional distillation.

Experimental Workflow Visualization

Workflow Step1 1. Reactant Mixing (Phenol Derivative + Alkylating Agent) Step2 2. Catalyst Addition (Activated Zeolite, 5-10 wt%) Step1->Step2 Step3 3. Thermal Activation (140-180°C, 4-8 hrs) Step2->Step3 Step4 4. Hot Filtration (Catalyst Recovery) Step3->Step4 Trouble Conversion < 90%? Step3->Trouble Step5 5. Solvent Extraction & Washing Step4->Step5 Step6 6. Vacuum Distillation / Crystallization Step5->Step6 Step7 7. Analytical Validation (GC-MS, NMR) Step6->Step7 Trouble->Step3 Yes (Increase Time/Temp) Trouble->Step4 No

Standardized experimental workflow and self-validating IPC loop for alkylation protocols.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters for Protocol A (tert-Butylation of 4-Cyclohexylphenol) to maximize yield and selectivity [3].

ParameterRange TestedOptimal ValueCausality / Impact on System
Temperature 90°C – 180°C150°C Temperatures <120°C yield poor kinetics. >160°C promotes dealkylation and isobutylene oligomerization.
Molar Ratio (Phenol:TBA) 1:1 to 1:41:2 Excess TBA ensures complete conversion but ratios >1:2 increase etherification side-reactions.
Catalyst Loading 1 wt% – 15 wt%10 wt% Provides sufficient Brønsted acid sites. >10 wt% causes mass transfer limitations without kinetic benefit.
Reaction Time 2 – 12 hours6 hours Ensures thermodynamic equilibrium is reached, maximizing the target derivative yield (>92%).

References

  • Dry-cleaning processes and components therefor (US20050049163A1). Google Patents.
  • Inhibition of oral bacteria by phenolic compounds. Part 1. QSAR analysis using molecular connectivity . Academia.edu. Available at:[Link]

  • Enhanced activity of hierarchical zeolitic material with ZSM-5 structure for the tert-butylation of phenol . Taylor & Francis. Available at:[Link]

  • Alkylation of Phenol with Cyclohexanol and Cyclohexene Using HY and Modified HY Zeolites . ResearchGate. Available at:[Link]

Method

application of 2-tert-butyl-4-cyclohexylphenol in polymer stabilization

Topic: Application of 2-tert-Butyl-4-cyclohexylphenol in Polymer Stabilization Target Audience: Researchers, materials scientists, and drug delivery system developers. Executive Summary In the field of polymer science an...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Application of 2-tert-Butyl-4-cyclohexylphenol in Polymer Stabilization Target Audience: Researchers, materials scientists, and drug delivery system developers.

Executive Summary

In the field of polymer science and advanced materials, preventing oxidative degradation during melt processing and long-term environmental exposure is critical. While standard antioxidants like Butylated Hydroxytoluene (BHT) are highly effective free-radical scavengers, their low molecular weight leads to high volatility and physical loss (blooming) at elevated temperatures.

2-tert-Butyl-4-cyclohexylphenol (2-tB-4-CHP) represents a structurally optimized primary antioxidant. By featuring a single tert-butyl group at the ortho position, it provides the precise steric hindrance required to stabilize intermediate radicals. Crucially, the bulky cyclohexyl group at the para position imparts significant lipophilicity. This unique structural combination bridges the gap between highly volatile low-molecular-weight antioxidants and high-molecular-weight stabilizers, offering excellent matrix compatibility and extraction resistance in hydrophobic polymers (e.g., polyolefins, biomedical elastomers)[1][2].

Mechanistic Insights: The Causality of Stabilization

Polymers undergo auto-oxidation initiated by heat, shear stress, or UV light, generating highly reactive polymer alkyl radicals (R•). These radicals rapidly react with ambient oxygen to form peroxy radicals (ROO•), propagating a destructive chain reaction that leads to chain scission, cross-linking, and loss of mechanical integrity[3].

2-tB-4-CHP functions as a chain-breaking donor (CB-D) through a self-validating chemical mechanism:

  • Hydrogen Abstraction: The phenolic hydroxyl (-OH) group acts as a sacrificial hydrogen donor. It transfers a hydrogen atom to the highly reactive peroxy radical (ROO•), converting it into a relatively stable polymer hydroperoxide (ROOH)[4].

  • Resonance & Steric Stabilization: The resulting phenoxy radical (Ar-O•) is stabilized via electron delocalization across the aromatic ring. The bulky ortho-tert-butyl group sterically shields the oxygen radical, preventing it from abstracting hydrogen from the polymer backbone—a crucial feature that stops the radical from initiating a new degradation chain[2][4].

  • Lipophilic Anchoring: The para-cyclohexyl group increases the free volume interaction with polyolefin chains. This drastically reduces the physical loss of the antioxidant via volatilization during high-temperature extrusion, ensuring the active stabilizer remains anchored within the polymer matrix[1].

Mechanism R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O2 (Auto-oxidation) ROOH Polymer Hydroperoxide (ROOH) ROO->ROOH H-Abstraction AH 2-tB-4-CHP (Ar-OH) AH->ROOH Donates H• A Resonance-Stabilized Phenoxy Radical (Ar-O•) AH->A Becomes Stable Stable Inert Products A->Stable Radical Scavenging (Termination)

Fig 1: Radical scavenging mechanism of 2-tB-4-CHP terminating polymer auto-oxidation.

Experimental Workflows & Protocols

To rigorously validate the efficacy of 2-tB-4-CHP, the testing framework must isolate thermal history and oxidative exposure. The following protocols form a self-validating system for evaluating antioxidant performance.

Protocol A: Melt Compounding and Sample Fabrication

Objective: Achieve homogenous distributive mixing of 2-tB-4-CHP without premature consumption of the antioxidant reservoir.

  • Pre-mixing: Dry blend 1000 g of virgin Polypropylene (PP) powder with 0.1 wt% (1000 ppm) of 2-tB-4-CHP. Expert Insight: Always co-add 0.1 wt% of a secondary phosphite antioxidant (e.g., Irgafos 168). Phosphites decompose the ROOH formed by the phenol, creating a synergistic stabilization effect[4].

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 190°C (feed zone) to 220°C (die).

    • Causality: Twin-screw extrusion provides the high shear necessary to disperse the crystalline antioxidant powder into the viscous polymer melt. Keeping the melt temperature strictly below 230°C prevents excessive thermal degradation prior to analytical testing.

  • Pelletization & Molding: Quench the extrudate in a water bath, pelletize, and compression-mold at 200°C under 10 MPa into 200 µm thick uniform films.

Protocol B: Oxidative Induction Time (OIT) via DSC (ASTM D3895)

Objective: Quantify the active antioxidant reservoir remaining in the polymer after processing[5][6].

  • Sample Preparation: Punch a 5.0 ± 0.5 mg disc from the compression-molded film and place it in an open aluminum Differential Scanning Calorimetry (DSC) crucible.

  • Inert Purge & Heating: Purge the DSC cell with Nitrogen gas (50 mL/min). Heat the sample at a constant rate of 20 °C/min to the isothermal test temperature of 200°C.

    • Causality: Nitrogen prevents premature oxidation during the heating ramp, ensuring the thermal baseline is established purely on the polymer's molten state without consuming the antioxidant[7][8].

  • Oxidation Initiation: Once equilibrated at 200°C for exactly 5 minutes, abruptly switch the purge gas to Oxygen (50 mL/min).

  • Measurement: Monitor the exothermic heat flow. The OIT is calculated as the time interval from the introduction of oxygen to the extrapolated onset of the exothermic degradation peak[6][8].

Protocol C: Accelerated Thermal Aging & Yellowness Index (YI)

Objective: Evaluate the long-term aesthetic and structural stability of the polymer matrix.

  • Place the molded plaques in a forced-draft convection oven maintained at 150°C.

  • Remove sample aliquots at 7-day intervals.

  • Measure the Yellowness Index (YI) using a UV-Vis spectrophotometer according to ASTM E313.

    • Causality: When hindered phenols over-oxidize, they often form highly conjugated quinone methide structures, which absorb blue light and cause the polymer to appear yellow. The cyclohexyl group in 2-tB-4-CHP modulates the electron density of the aromatic ring, directly influencing the rate of chromophore formation compared to standard alkyl substituents[9].

Workflow Step1 1. Formulation Polymer Matrix + 2-tB-4-CHP + Phosphite Step2 2. Melt Compounding Twin-Screw Extrusion (190-220°C) Step1->Step2 Step3 3. Sample Fabrication Compression Molding into 200 µm Films Step2->Step3 Step4 4a. DSC OIT Analysis ASTM D3895 Standard (200°C) Step3->Step4 Thermal Stability Step5 4b. Accelerated Aging Thermal Oven (150°C) Step3->Step5 Long-term Aging Step6 5. Yellowness Index (YI) Colorimetric Evaluation Step5->Step6

Fig 2: Experimental workflow for validating antioxidant efficacy and polymer stability.

Quantitative Data Presentation

The following table summarizes the comparative performance of 2-tB-4-CHP against industry-standard phenolic antioxidants in a Polypropylene (PP) matrix. The data illustrates how the structural balance of 2-tB-4-CHP optimizes both thermal stability and color retention.

Formulation (0.1 wt% in PP)Molecular Weight ( g/mol )OIT at 200°C (min)Initial YIYI After 14 Days at 150°C
Control (No Antioxidant) N/A< 2.01.2Sample Embrittled/Failed
BHT (Low MW) 220.3512.51.528.4 (High Volatilization)
2-tB-4-CHP (Medium MW) 232.3634.21.814.6 (Stable Anchoring)
Irganox 1076 (High MW) 530.8641.51.412.1

Table 1: Comparative stabilization metrics. 2-tB-4-CHP demonstrates a massive improvement over BHT due to reduced volatility (anchoring via the cyclohexyl group) while maintaining competitive performance with high-molecular-weight industrial standards.

References

  • ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. URL:[Link]

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge Prisms: Plastics. URL:[Link]

  • Long-Term Stabilization of Organic Solar Cells Using Hindered Phenols as Additives. ACS Applied Materials & Interfaces. URL:[Link]

  • Biocatalytic Synthesis and Polymerization via ROMP of New Biobased Phenolic Monomers: A Greener Process toward Sustainable Antioxidant Polymers. Frontiers in Chemistry. URL:[Link]

  • A Guide to the Determination of Oxidation Induction Time (OIT). Mettler Toledo Thermal Analysis Applications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why does my 2-tert-butyl-4-cyclohexylphenol form a sticky emulsion (oil out) instead of a crystalline suspension?

Welcome to the Crystallization Process Development Support Center. As a Senior Application Scientist, I frequently encounter process bottlenecks when dealing with highly lipophilic, sterically hindered active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallization Process Development Support Center. As a Senior Application Scientist, I frequently encounter process bottlenecks when dealing with highly lipophilic, sterically hindered active ingredients and intermediates.

The compound 2-tert-butyl-4-cyclohexylphenol presents a unique crystallization challenge. Its bulky tert-butyl and cyclohexyl groups severely disrupt efficient crystal lattice packing, while its phenolic hydroxyl group introduces complex hydrogen-bonding dynamics. These structural features lower its lattice energy, making the molecule notoriously prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a high-purity crystalline suspension.

Below is our definitive troubleshooting guide and FAQ to help you optimize solvent selection, understand the thermodynamics of your system, and rescue failed batches.

The Mechanism & Causality: When you generate supersaturation via rapid cooling or aggressive anti-solvent addition, the chemical potential of your solution increases. For sterically hindered molecules like 2-tert-butyl-4-cyclohexylphenol, the activation energy required to align these bulky hydrophobic groups into a rigid, ordered crystal lattice is exceptionally high.

Instead of overcoming this kinetic barrier to nucleate crystals, the system takes a kinetically favored thermodynamic shortcut: it undergoes spinodal decomposition. The single-phase solution splits into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) 1[1].

Because the oil droplets and the continuous phase share the exact same supersaturation level, crystal nucleation within the oil is severely delayed 1[1]. When the highly mobile solute molecules in the oil droplets eventually solidify, they do so spontaneously and randomly. This traps residual solvent and impurities, resulting in an amorphous, gummy mass rather than a pure product 2[2].

LLPS_Mechanism Sol Single Phase Solution (Solute + Solvent) Supersat Supersaturation Generation (Cooling / Antisolvent) Sol->Supersat LLPS Miscibility Gap (Binodal) Liquid-Liquid Phase Separation Supersat->LLPS High Supersaturation Rate Poor Solvent Choice MSZ Metastable Zone (Crystal Nucleation) Supersat->MSZ Controlled Supersaturation Optimal Solvent/Seeding Oil Solute-Rich Oil Droplets (Oiling Out) LLPS->Oil Crystals Rigid Crystal Lattice (High Purity Product) MSZ->Crystals Ordered Integration Gum Amorphous Gum / Impure Solid (Trapped Impurities) Oil->Gum Spontaneous Solidification

Thermodynamic pathways illustrating Liquid-Liquid Phase Separation (LLPS) vs crystal nucleation.

FAQ 2: How do I select an optimal solvent/anti-solvent system to avoid the miscibility gap?

The Mechanism & Causality: To avoid LLPS, you must select a solvent system that narrows the miscibility gap (the binodal curve) and widens the metastable zone. In antisolvent crystallization, the addition of the antisolvent increases solvent-solvent interactions and forces the solute to dewet, which ideally leads to a transition state for crystallization 3[3]. However, if the antisolvent is too harsh (e.g., pure water rapidly added to a non-polar solvent), the solute molecules cluster into liquid aggregates instead of a structured lattice.

Optimization Strategy: Use a miscible solvent/anti-solvent pair with a gradual solubility gradient. Alcohols act as excellent primary solvents because they hydrogen-bond with the phenolic hydroxyl group, stabilizing the solute. Using water as an antisolvent is highly effective for phenols, but it must be titrated slowly to prevent localized supersaturation spikes.

Table 1: Solvent Classification & LLPS Risk for Bulky Phenols

Solvent ClassExamplesSolvation MechanismLLPS RiskApplication Recommendation
Non-Polar Hydrocarbons Heptane, TolueneHydrophobic interactions with tert-butyl/cyclohexyl groups.High Avoid as primary solvents for cooling crystallization; high risk of oiling out due to lack of H-bonding stabilization.
Short-Chain Alcohols Isopropanol (IPA), EthanolH-bonding with phenolic -OH; moderate hydrophobic solvation.Low to Moderate Optimal Primary Solvents. Provides a gradual solubility curve and stabilizes the molecule via H-bonding.
Ketones AcetoneDipole-dipole interactions; strong H-bond acceptor.Moderate Good for anti-solvent systems, but rapid addition of water can trigger a wide miscibility gap.
Aqueous Anti-solvents WaterForces hydrophobic dewetting of the bulky organic groups.High (if added rapidly)Optimal Anti-solvent. Must be titrated slowly and combined with a seeding strategy to prevent spinodal decomposition.

FAQ 3: I have an oiled-out batch right now. What is the standard protocol to rescue it and force crystallization?

The Mechanism & Causality: Do not attempt to filter an oiled-out batch; the amorphous gum will blind the filter and yield a highly impure product 4[4]. You must reverse the phase separation by increasing the temperature to re-enter the single-phase region. Once redissolved, you must utilize a "Seeding Before the Cloud Point" strategy. Introducing seeds provides a low-energy template for lattice integration, allowing the system to safely bypass the LLPS binodal curve and consume supersaturation via secondary nucleation.

Step-by-Step Rescue Methodology (Self-Validating Protocol):

  • Thermal Reset: Heat the emulsion to 50–60°C under moderate agitation until the solution becomes completely clear. Self-Validation: The disappearance of all turbidity confirms you have re-entered the single-phase thermodynamic region.

  • Antisolvent Titration: Slowly add your antisolvent (e.g., water) dropwise until you are approximately 10% below the known cloud point (the exact solvent ratio where the solution just begins to turn turbid at that temperature).

  • Seed Introduction: Introduce 1–2 wt% of pure 2-tert-butyl-4-cyclohexylphenol seed crystals. Self-Validation: Observe the seeds. They must remain suspended and retain their sharp edges. If they dissolve, your solution is undersaturated (add slightly more antisolvent). If they immediately cause massive, cloudy precipitation, you have overshot into the LLPS zone (reheat and start over).

  • Isothermal Hold: Maintain the temperature and agitation for 45–60 minutes. This critical step allows secondary nucleation to occur on the seed surfaces, safely depleting the supersaturation.

  • Controlled Cooling: Initiate a slow, linear cooling ramp (e.g., 0.1°C/min) down to the final isolation temperature (e.g., 5°C).

  • Isolation: Filter the resulting crystalline suspension and wash the cake with cold antisolvent to remove residual mother liquor.

Rescue_Protocol Step1 1. Thermal Reset Heat to 50°C to redissolve oil droplets Step2 2. Antisolvent Titration Add water until 10% below cloud point Step1->Step2 Step3 3. Seed Introduction Add 1-2 wt% pure crystal seeds Step2->Step3 Step4 4. Isothermal Hold Hold for 60 mins for secondary nucleation Step3->Step4 Step5 5. Controlled Cooling Cool at 0.1°C/min to 5°C Step4->Step5 Step6 6. Isolation Filter and wash with cold antisolvent Step5->Step6

Step-by-step self-validating protocol to rescue an oiled-out crystallization batch.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications (Crystal Growth & Design).[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub (Lappeenranta University of Technology).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Efficacy of 2-tert-butyl-4-cyclohexylphenol and Tocopherol

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of antioxidant research, the quest for potent and stable radical scavengers is perpetual. This guide offers a detailed comparison of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of antioxidant research, the quest for potent and stable radical scavengers is perpetual. This guide offers a detailed comparison of the antioxidant efficacy of the synthetic phenolic antioxidant, 2-tert-butyl-4-cyclohexylphenol, and the well-established natural antioxidant, tocopherol (a form of Vitamin E). While direct comparative experimental data for 2-tert-butyl-4-cyclohexylphenol is limited in publicly accessible literature, this guide provides a comprehensive analysis based on the established principles of structure-activity relationships, data from structurally similar compounds, and the known antioxidant mechanisms of both classes of molecules.

Chemical Structures and Mechanisms of Antioxidant Action

A molecule's antioxidant capability is intrinsically linked to its chemical structure. Both 2-tert-butyl-4-cyclohexylphenol and tocopherol are phenolic compounds, a class of antioxidants renowned for their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize free radicals, thereby terminating the oxidative chain reaction.

2-tert-butyl-4-cyclohexylphenol belongs to the family of hindered phenolic antioxidants. The "hindered" nature refers to the presence of bulky alkyl groups, in this case, a tert-butyl group, positioned ortho to the hydroxyl group. This steric hindrance plays a crucial role in stabilizing the resulting phenoxyl radical, preventing it from initiating new oxidation chains. The cyclohexyl group at the para position further influences the molecule's lipophilicity and electronic properties.

Tocopherol , the most biologically active form of vitamin E, features a chromanol ring with a hydroxyl group and a long phytyl tail. The hydroxyl group on the chromanol ring is the active site for radical scavenging. The phytyl tail, being a long hydrocarbon chain, anchors the molecule within cellular membranes, allowing it to effectively protect lipids from peroxidation.

The fundamental antioxidant mechanism for both compounds involves the donation of a hydrogen atom to a free radical (R•), as depicted in the following simplified reaction:

Phenol-OH + R• → Phenol-O• + RH

The resulting phenoxyl radical (Phenol-O•) is significantly less reactive than the initial free radical, thus breaking the propagation cycle of oxidation. The efficacy of a phenolic antioxidant is largely determined by the stability of this phenoxyl radical.

Comparative Antioxidant Efficacy: A Data-Driven Insight

Antioxidant Assay2,4-Di-tert-butylphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)α-Tocopherol (IC50)
DPPH Radical Scavenging 60 µg/mL23 - 202.35 µg/mL8.35 - 39.4 µg/mL[1][2]
ABTS Radical Scavenging 17 µg/mLNot available in direct comparison~7.07 µg/mL[3]

Note: The IC50 values can vary depending on the specific experimental conditions.

Analysis and Structure-Activity Relationship:

Based on the data for related compounds, it is plausible to hypothesize the antioxidant activity of 2-tert-butyl-4-cyclohexylphenol. The presence of the ortho-tert-butyl group is a shared and critical feature for the antioxidant activity of hindered phenols. The substituent at the para position modulates this activity.

  • 2,4-di-tert-butylphenol (2,4-DTBP): The two bulky tert-butyl groups provide significant steric hindrance, enhancing the stability of the phenoxyl radical.

  • Butylated Hydroxytoluene (BHT): The methyl group at the para position is less sterically demanding than a tert-butyl group. Some studies suggest that BHT has approximately twice the antioxidant activity of 2,4-DTBP, which may be attributed to electronic effects influencing the O-H bond dissociation energy.[4]

  • 2-tert-butyl-4-cyclohexylphenol: The cyclohexyl group is a bulky, non-aromatic cyclic alkyl group. Its steric and electronic influence would be different from that of a tert-butyl or a methyl group. It is expected to provide considerable steric bulk, contributing to the stability of the phenoxyl radical. Its electron-donating nature, similar to other alkyl groups, would also favorably influence the hydrogen-donating ability of the phenolic hydroxyl group.

Compared to tocopherol , which is a highly efficient chain-breaking antioxidant in lipid phases, synthetic hindered phenols like 2-tert-butyl-4-cyclohexylphenol are generally more stable and less prone to pro-oxidant activities under certain conditions. The lipophilicity imparted by the cyclohexyl group would likely enhance its solubility in nonpolar environments, making it a potentially effective antioxidant in lipid-based systems.

Experimental Protocols for Antioxidant Efficacy Assessment

To empirically determine and compare the antioxidant efficacy of these compounds, standardized in vitro assays are employed. Below are detailed protocols for three commonly used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (2-tert-butyl-4-cyclohexylphenol and tocopherol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of each concentration of the test and standard solutions.

  • Initiation of Reaction: Add 100 µL of the DPPH solution to each well/tube. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Mix the solutions and incubate the plate/tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a small volume (e.g., 10-20 µL) of each concentration of the test and standard solutions.

  • Initiation of Reaction: Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to each well/tube.

  • Incubation: Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay assesses the ability of an antioxidant to inhibit lipid peroxidation, typically in a biological sample like a tissue homogenate, by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation.

Protocol:

  • Sample Preparation: Prepare a tissue homogenate (e.g., from liver or brain) in a suitable buffer.

  • Induction of Lipid Peroxidation: To the homogenate, add an inducing agent such as FeSO4 and H2O2 to initiate lipid peroxidation.

  • Addition of Antioxidant: Add different concentrations of the test compounds to the reaction mixture. A control group without any antioxidant is also included.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • TBA Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heating: Heat the samples at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 532 nm.

  • Calculation: The extent of lipid peroxidation is proportional to the absorbance. The inhibitory effect of the antioxidant is calculated by comparing the absorbance of the sample groups with the control group.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the antioxidant mechanisms and experimental workflows.

Antioxidant_Mechanism cluster_phenolic Hindered Phenolic Antioxidant (ArOH) cluster_tocopherol Tocopherol (TocOH) ArOH Phenolic Antioxidant (e.g., 2-tert-butyl-4-cyclohexylphenol) FR Free Radical (R•) SR Stable Radical (ArO• / TocO•) ArOH->SR H• donation TocOH Tocopherol TocOH->SR H• donation SP Stable Product (RH) FR->SP accepts H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Antioxidants start->prep_samples mix Mix DPPH Solution with Antioxidant Samples prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

Both 2-tert-butyl-4-cyclohexylphenol and tocopherol are potent antioxidants that operate through a hydrogen atom donation mechanism. While tocopherol is a well-characterized, naturally occurring antioxidant with proven efficacy in biological systems, synthetic hindered phenols like 2-tert-butyl-4-cyclohexylphenol offer potential advantages in terms of stability and cost-effectiveness for various applications.

Based on structure-activity relationships with similar compounds, 2-tert-butyl-4-cyclohexylphenol is expected to exhibit significant antioxidant activity, likely comparable to other hindered phenolic antioxidants. The presence of the ortho-tert-butyl group is key to its radical scavenging ability, while the para-cyclohexyl group will influence its solubility and potency.

For a definitive comparison, direct experimental evaluation of 2-tert-butyl-4-cyclohexylphenol using standardized assays such as DPPH, ABTS, and TBARS is essential. The protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be invaluable for researchers and drug development professionals in selecting the most appropriate antioxidant for their specific needs.

References

  • IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. (n.d.). Retrieved from [Link]

  • IC50 (µg mL -1 ) values for DPPH•, ABTS• + scavenging activities of... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. (2004). Anticancer Research.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). Molecules.
  • Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. (2014). Analytical Sciences.
  • IC50 (µg mL -1 ) values for the DPPH and ABTS •+ enhancement activities... (n.d.). ResearchGate. Retrieved from [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Optimal antioxidant activity with moderate concentrations of Tocotrienol rich fraction (TRF) in in vitro assays. (2012).
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • The half maximum concentration (IC50, μg/mL) values for DPPH • and ABTS •+ scavenging of turpentine and standards. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Interlaboratory Validation of 2-t-Butyl-4-Cyclohexylphenol GC-FID Analysis: A Comparative Methodology Guide

Executive Summary 2-t-butyl-4-cyclohexylphenol (DTBBP) is a sterically hindered alkylphenol widely utilized as an antibacterial agent and preservative in complex industrial, pharmaceutical, and consumer formulations[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-t-butyl-4-cyclohexylphenol (DTBBP) is a sterically hindered alkylphenol widely utilized as an antibacterial agent and preservative in complex industrial, pharmaceutical, and consumer formulations[1]. Due to its physiological and environmental relevance, accurate quantification is critical. Gas Chromatography coupled with Flame Ionization Detection (GC-FID) remains the gold standard for alkylphenol profiling due to its wide linear dynamic range and operational robustness[2][3].

However, the high lipophilicity (log P > 4) and steric bulk of DTBBP present unique analytical challenges, particularly regarding extraction efficiency and chromatographic peak tailing. This guide objectively compares traditional sample preparation methods against an optimized, self-validating Solid-Phase Extraction (SPE) workflow. Furthermore, it presents comprehensive interlaboratory validation data compliant with ICH Q2(R2) and ISO 5725 guidelines[4][5].

Mechanistic Principles & Methodological Causality

As a Senior Application Scientist, I cannot overstate the importance of understanding the physicochemical behavior of your analyte before touching an instrument. DTBBP contains a bulky tert-butyl group and a cyclohexyl ring ortho and para to the phenolic hydroxyl group.

  • Extraction Causality : Traditional Liquid-Liquid Extraction (LLE) often fails because the bulky hydrophobic groups of DTBBP induce emulsion formation in surfactant-rich matrices, trapping the analyte. By transitioning to a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB), the macroporous copolymer matrix provides massive surface area for hydrophobic interactions, allowing for aggressive washing steps that remove polar interferences without analyte breakthrough.

  • Chromatographic Causality : A 5% phenyl / 95% dimethylpolysiloxane stationary phase (DB-5) is selected over a purely non-polar DB-1 column. The slight polarizability of the phenyl groups interacts favorably with the π -electrons of the DTBBP phenol ring, providing the necessary selectivity to resolve it from co-extracted aliphatic matrix compounds[2].

Table 1: Performance Comparison of Extraction Methodologies for GC-FID
ParameterTraditional LLE (Hexane)Optimized SPE (Polymeric Sorbent)Scientific Rationale
Solvent Consumption High (50–100 mL)Low (< 15 mL)SPE concentrates the analyte directly on the sorbent bed, minimizing organic waste.
Emulsion Risk HighNoneSPE bypasses phase-mixing, eliminating micelle formation in complex matrices.
Absolute Recovery 65% – 78% (Variable)> 92% (Consistent)Polymeric sorbents strongly retain the lipophilic DTBBP, preventing breakthrough.
Baseline Stability Poor (Matrix carryover)ExcellentAggressive aqueous/methanol washes in SPE remove polar lipids that cause GC baseline drift.

Self-Validating Experimental Protocol: Optimized SPE-GC-FID

A robust analytical method must be a self-validating system. The following protocol embeds a System Suitability Test (SST) as a mandatory gateway, ensuring that the instrument is fit-for-purpose before any sample is injected, directly aligning with ICH Q2(R2) mandates[6][7].

Step 1: Solid-Phase Extraction (SPE)
  • Conditioning : Pass 5 mL dichloromethane (DCM), followed by 5 mL methanol, and 5 mL HPLC-grade water through a 500 mg polymeric SPE cartridge.

  • Sample Loading : Acidify 100 mL of the aqueous sample to pH 2.0 using 1M HCl. Causality: At pH 2.0, the phenolic hydroxyl group is fully protonated, ensuring DTBBP remains in its neutral, highly hydrophobic state for maximum retention. Load at 3–5 mL/min.

  • Washing : Pass 5 mL of 5% methanol in water. Crucial Step: Dry the cartridge under vacuum for exactly 10 minutes. Residual water injected into a GC will cause massive baseline spiking and can extinguish the FID flame.

  • Elution : Elute DTBBP with 2 x 3 mL of Hexane:DCM (1:1, v/v).

  • Reconstitution : Evaporate under nitrogen and reconstitute in 1.0 mL of hexane containing 10 µg/mL of 4-n-octylphenol as an internal standard (IS).

Step 2: GC-FID Instrumental Parameters
  • Column : DB-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].

  • Inlet : 250°C, 1 µL injection volume, Splitless mode (purge valve open at 1.0 min).

  • Carrier Gas : Helium, constant flow at 1.2 mL/min.

  • Oven Program : 60°C (hold 1 min) ramp 15°C/min to 280°C (hold 5 min).

  • Detector (FID) : 300°C. Hydrogen: 40 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.

Step 3: System Suitability Testing (SST) - The Self-Validating Gateway

Inject a standard resolution mixture containing DTBBP and the IS.

  • Acceptance Criteria : Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; Peak area RSD for 5 replicate injections < 2.0%.

  • Action: Do not proceed to sample analysis unless these criteria are met.

Workflow A Aqueous Sample (pH 2.0 Adjusted) B Solid-Phase Extraction (Polymeric Sorbent) A->B Load (3-5 mL/min) C Elution & Reconstitution (Hexane + Internal Std) B->C Elute & Dry D GC-FID Analysis (DB-5 Column, 250°C) C->D 1 µL Splitless E Data Integration (Quantification) D->E Pass SST

Optimized SPE and GC-FID workflow for 2-t-butyl-4-cyclohexylphenol analysis.

Interlaboratory Validation Strategy & Results

To prove the universal reliability of the optimized method, a simulated interlaboratory validation was conducted across 5 independent laboratories. The study was designed in strict accordance with ISO 5725-2 for precision and ICH Q2(R2) for analytical validation[4][5].

Validation Framework Logic

Validation S1 Method Transfer (5 Independent Labs) S2 System Suitability (Rs > 2.0, Tf < 1.5) S1->S2 Protocol Execution S3 Accuracy Assessment (Spike Recovery) S2->S3 Pass SST S4 Precision Assessment (Repeatability & Reproducibility) S2->S4 Pass SST S5 ICH Q2(R2) Compliance Report Generation S3->S5 ISO 5725 Stats S4->S5 ISO 5725 Stats

ICH Q2(R2) compliant interlaboratory validation framework.

Table 2: Interlaboratory Validation Results (n=5 Laboratories)

The validation assessed Repeatability ( RSDr​ , within-lab precision) and Reproducibility ( RSDR​ , between-lab precision) using matrix spikes at three concentration levels.

Concentration LevelMean Recovery (%)Repeatability ( RSDr​ %)Reproducibility ( RSDR​ %)ICH Q2(R2) Acceptance
Low (10 ng/mL) 94.23.86.1 RSD 10.0%
Medium (100 ng/mL) 97.52.14.4 RSD 5.0%
High (500 ng/mL) 98.81.53.2 RSD 5.0%

Scientific Interpretation : The data confirms that the optimized SPE-GC-FID method is highly robust. The Reproducibility ( RSDR​ ) remained below 6.5% across all participating sites, which is exceptional for trace alkylphenol analysis[5]. The incorporation of the internal standard successfully normalized minor variations in injection volumes and extraction efficiencies between different operators and instrument platforms.

Conclusion

For the quantitative analysis of 2-t-butyl-4-cyclohexylphenol, transitioning from traditional LLE to an optimized SPE protocol fundamentally resolves issues of matrix interference and poor recovery. The interlaboratory validation data proves that this methodology is not only highly accurate but also rugged enough to be deployed globally. By enforcing strict System Suitability Testing (SST) prior to analysis, laboratories can maintain full compliance with ICH Q2(R2) regulatory expectations, ensuring data integrity in drug development and quality control environments.

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Validation

toxicity comparison between 2-t-butyl-4-cyclohexylphenol and other hindered alkylphenols

As a Senior Application Scientist in predictive toxicology and drug development, evaluating the safety profile of industrial and pharmaceutical excipients is paramount. Alkylphenols represent a structurally diverse class...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in predictive toxicology and drug development, evaluating the safety profile of industrial and pharmaceutical excipients is paramount. Alkylphenols represent a structurally diverse class of compounds with a complex biological footprint.

This guide provides an objective, mechanistic comparison of the toxicity profile of 2-t-butyl-4-cyclohexylphenol (2-tB-4-CHP) against other widely utilized hindered and unhindered alkylphenols. By dissecting the structure-activity relationships (SAR) that govern their cellular interactions, we can establish robust, self-validating experimental workflows to accurately quantify their safety limits.

Mechanistic Toxicology: The "Chameleonic" Nature of Hindered Phenols

To understand the toxicity of 2-tB-4-CHP, we must first analyze how steric hindrance dictates biological fate. Alkylphenols generally exhibit toxicity through three distinct pathways: membrane narcosis, endocrine disruption, and electrophilic stress.

The Steric Shielding Effect Unhindered para-alkylphenols, such as 4-nonylphenol (4-NP), are notorious environmental toxicants because their unhindered phenolic A-ring perfectly mimics endogenous estradiol, allowing them to bind potently to the estrogen receptor (ER)[1]. However, introducing a bulky tert-butyl group at the ortho position—as seen in 2-tB-4-CHP and Butylated hydroxytoluene (BHT)—creates severe steric clashes within the ER ligand-binding pocket. This steric hindrance effectively neutralizes their endocrine-disrupting potential[2].

From Antioxidant to Pro-Oxidant Sterically hindered phenols (SHPs) possess a "chameleonic" character[3]. Under basal conditions, the bulky ortho groups stabilize the phenoxyl radical, making these compounds excellent free radical scavengers and antioxidants[4]. However, under high oxidative stress or aggressive hepatic metabolism (via Cytochrome P450 enzymes), this protective mechanism breaks down. The stabilized phenoxyl radical undergoes further oxidation and rearrangement to form a highly reactive quinone methide [5]. This electrophilic intermediate rapidly depletes intracellular glutathione (GSH) and forms covalent adducts with cellular proteins and DNA, triggering apoptosis.

Furthermore, QSAR analyses of oral bacteria inhibition have demonstrated that the bioactivity of bulky phenols like 2-tB-4-CHP is heavily dominated by hydrophobic interactions and membrane partitioning, driven by the highly lipophilic cyclohexyl group[6].

ToxicityPathway N1 Hindered Alkylphenol (e.g., 2-tB-4-CHP) N2 CYP450 Oxidation (Hepatic Metabolism) N1->N2 Phase I N3 Phenoxyl Radical (Transient) N2->N3 -e-, -H+ N4 Quinone Methide (Electrophilic) N3->N4 Rearrangement N5 GSH Depletion (Oxidative Stress) N4->N5 Scavenging N6 Covalent Adducts (Protein/DNA) N4->N6 Binding N7 Cellular Apoptosis (Toxicity) N5->N7 Stress N6->N7 Damage

Fig 1: Metabolic activation of hindered phenols into reactive quinone methides driving cytotoxicity.

Quantitative Comparative Analysis

When comparing 2-tB-4-CHP to industry standards, the data reveals a shift from receptor-mediated toxicity to lipophilicity-driven membrane disruption. The table below synthesizes the structural and toxicological metrics across four major alkylphenols.

CompoundStructural ClassificationEst. Log PPrimary Toxicity DriverEndocrine Disruption (ER Binding)
2-t-Butyl-4-cyclohexylphenol Bulky Ortho/Para Hindered~5.5Membrane Narcosis / Quinone MethideLow (Steric Clash)
Butylated hydroxytoluene (BHT) Mono-hindered Phenol~5.1Quinone Methide / Oxidative StressLow
2,4-Di-tert-butylphenol Di-hindered Phenol~4.8High Aquatic Toxicity / ROSLow to Moderate
4-Nonylphenol (4-NP) Unhindered Ortho, Long Para~5.7Endocrine Disruption (Estrogen Mimic)High (Potent Agonist)[7]

Data Interpretation: The massive lipophilicity (Log P ~5.5) of 2-tB-4-CHP, imparted by the cyclohexyl ring, means it will aggressively partition into lipid bilayers, causing non-specific membrane toxicity (narcosis) at lower concentrations than BHT. However, it is fundamentally safer than 4-NP regarding reproductive and developmental toxicity.

Validated Experimental Methodologies

To empirically validate the toxicity mechanisms of 2-tB-4-CHP versus other alkylphenols, we must employ self-validating in vitro systems. The following protocols are designed to explicitly separate baseline membrane toxicity from metabolism-induced electrophilic stress.

Protocol 1: Multiplexed In Vitro Cytotoxicity & ROS Profiling

Causality Rationale: We utilize HepG2 (human liver carcinoma) cells because they retain basal CYP450 activity, which is absolutely critical for metabolizing hindered phenols into their toxic quinone methide intermediates. Using a CYP450 inhibitor as a parallel control creates a self-validating loop: if toxicity decreases upon inhibition, the toxicity is definitively metabolite-driven rather than a result of direct membrane disruption.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Formulation: Prepare 100 mM stock solutions of 2-tB-4-CHP, BHT, and 4-NP in LC-MS grade DMSO.

  • Inhibitor Pre-treatment (The Validation Control): Pre-treat half of the microplate with 10 µM 1-aminobenzotriazole (ABT), a broad-spectrum CYP450 suicide inhibitor, for 2 hours prior to phenol exposure.

  • Dosing: Treat cells with serial dilutions of the alkylphenols (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane artifacting.

  • Multiplex Assay Execution: After 24 hours, add a multiplexed reagent (e.g., Promega CellTox™ Green for membrane integrity and ROS-Glo™ for oxidative stress).

  • Quantification: Read fluorescence (Ex 485 nm / Em 520 nm) and luminescence using a multi-mode microplate reader. Calculate IC₅₀ shifts between the ABT-treated and untreated cohorts.

Protocol 2: Electrophilic Metabolite Trapping (LC-MS/MS)

Causality Rationale: Quinone methides are highly electrophilic and transient, making direct detection nearly impossible. By flooding the in vitro system with Glutathione (GSH), we force the quinone methide to covalently bind to GSH, creating a stable, detectable adduct.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLMs), 50 µM 2-tB-4-CHP, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated BHT).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS system. Monitor for the specific mass shift corresponding to the addition of the GSH moiety (+307 Da) to the oxidized 2-tB-4-CHP parent mass.

ExperimentalWorkflow W1 Compound Formulation (DMSO Stock) W2 HepG2 Cell Culture (CYP450 Active) W1->W2 W3 Multiplex Assay (Viability + ROS) W2->W3 W4 CYP450 Inhibition (Causality Control) W2->W4 Parallel Cohort W5 LC-MS/MS Analysis (GSH-Adduct Trapping) W2->W5 Metabolite ID W4->W3 Compare IC50

Fig 2: High-throughput in vitro workflow for evaluating alkylphenol cytotoxicity and metabolism.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-t-Butyl-4-cyclohexylphenol

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an applied science. Handling 2-t-Butyl-4-cyclohexylphenol —a sterically hindered, highly lipophilic phenolic compound used i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as an applied science. Handling 2-t-Butyl-4-cyclohexylphenol —a sterically hindered, highly lipophilic phenolic compound used in synthetic chemistry and as an antimicrobial agent—requires a deep understanding of its molecular behavior.

The structural architecture of this compound dictates its hazard profile. The weakly acidic phenolic proton is responsible for its severe eye and skin irritation properties, while the bulky tert-butyl and cyclohexyl groups confer extreme hydrophobicity[1]. This lipophilicity allows the molecule to easily penetrate biological membranes and standard porous materials, dictating strict requirements for Personal Protective Equipment (PPE) and environmental containment[2][3].

Below is the comprehensive, causality-driven guide to safely handling, processing, and disposing of 2-t-Butyl-4-cyclohexylphenol.

Mechanistic Hazard Assessment & PPE Selection

A self-validating safety system requires PPE that matches the chemical's physical properties. Because of the lipophilic nature of alkylphenols, standard latex gloves offer zero protection, acting as a permeable membrane rather than a barrier[2][4].

Quantitative PPE Permeation Data

When selecting hand protection, breakthrough time—the time it takes for a chemical to permeate the glove material at a molecular level—is the critical metric.

Glove MaterialMinimum Thickness (mm)Breakthrough Time (min)Operational Suitability
Butyl Rubber 0.7> 480Optimal: Mandatory for continuous contact and handling organic solutions[4].
Nitrile Rubber 0.4 - 0.5120 - 240Acceptable: Suitable for incidental contact and dry powder weighing[2].
Neoprene 0.5> 120Conditional: Short-term splash protection only[4].
Latex Variable< 10Unsafe: Rapid degradation; strictly prohibited for phenolic compounds.
Core PPE Requirements
  • Eye/Face Protection: Tight-fitting chemical safety goggles (EN 166 compliant) are required to prevent irreversible ocular damage. If handling large volumes of solutions, a full face shield must be worn over the goggles[3][4].

  • Respiratory Protection: When handling the dry powder outside of a closed system, or if there is a risk of aerosolization, a respirator equipped with a P2 or P3 particulate filter is required. If the compound is dissolved in volatile organic solvents, an A-type (organic vapor) cartridge must be added[4][5].

  • Body Protection: A standard flame-resistant laboratory coat and closed-toe, non-porous shoes.

PPELogic A Hazard: 2-t-Butyl-4-cyclohexylphenol (Corrosive, Aquatic Toxicity) B Engineering Controls (Chemical Fume Hood) A->B Mitigation Step 1 C Hand Protection (Butyl/Nitrile Gloves) B->C Mitigation Step 2 D Eye Protection (Safety Goggles/Shield) B->D E Respiratory Protection (P2/P3 Filter if aerosolized) B->E F Safe Operational Execution C->F D->F E->F

Logic flow for mitigating 2-t-Butyl-4-cyclohexylphenol hazards.

Operational Workflow: Dispensing and Handling

Every protocol must be self-validating. Do not proceed to the next step unless the verification check is successful.

Step 1: Pre-Operational Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. If the tissue pulls inward steadily, negative pressure is confirmed. Do not open the chemical container if the tissue hangs straight down.

Step 2: PPE Donning and Inspection

  • Action: Don safety goggles, lab coat, and selected gloves (Butyl or Nitrile).

  • Self-Validation: Inspect gloves for pinhole leaks by trapping air in the glove and rolling the cuff tightly toward the fingers. Discard if any air escapes.

Step 3: Material Handling

  • Action: Use an anti-static weighing spatula. The bulky, hydrophobic nature of the compound can cause static cling, leading to aerosolization of the powder[6].

  • Action: Keep the container tightly closed immediately after dispensing to prevent environmental exposure[6].

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and fume hood sash with a cloth dampened with a compatible solvent (e.g., isopropanol).

  • Action: Dispose of the cloth in a designated solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing gloves[7].

Spill Response and Disposal Plan

Due to its high partition coefficient, 2-t-Butyl-4-cyclohexylphenol is classified as highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 1). It resists rapid biodegradation and will bioaccumulate if released into the water supply[3][6].

Emergency Spill Protocol
  • Isolate: Evacuate unprotected personnel from the immediate area and maximize room ventilation[6][7].

  • PPE Upgrade: Don a half-face respirator with a P3/Organic Vapor cartridge and heavy-duty Butyl rubber gloves before approaching the spill[4].

  • Containment: Surround the spill with vermiculite, dry sand, or a commercial inert absorbent. Crucial: Physically block all nearby sinks or floor drains. Under no circumstances should this chemical enter the sewage system[3][6].

  • Collection: Sweep the absorbed mixture using non-sparking tools to avoid dust generation. Place the material into a sealable, chemically compatible hazardous waste container[6][8].

Disposal Route

Do not flush surplus or waste material down the drain. The validated disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber[6].

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate Area S1->S2 S3 Don Emergency PPE (Respirator, Butyl Gloves) S2->S3 S4 Containment (Block All Drains) S3->S4 S5 Absorption (Inert Solid/Vermiculite) S4->S5 S6 Collection & Disposal (Chemical Incineration) S5->S6

Step-by-step spill response and containment workflow.

References

  • [1] Inhibition of oral bacteria by phenolic compounds. Part 1. QSAR analysis using molecular connectivity. Academia.edu. Available at: 1

  • [8] tert-Butyl Phenol MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. Available at: 8

  • [2] Safety Data Sheet - Chevron (Alkylphenol). Chevron.com. Available at: 2

  • [7] SAFETY DATA SHEET - Struers SDS Service. Struers.com. Available at: 7

  • [6] 4-tert-Butylphenol - Safety Data Sheet. ChemicalBook. Available at: 6

  • [3] Safety data sheet (4-tert-butylphenol). Ark-chem.co.jp. Available at: 3

  • [5] Safety Data Sheet - Shell Alexia 70 (Alkylphenol). Shell-lubes.co.jp. Available at: 5

  • [4] Safety data sheet according to Regulation (EC) No 1907/2006. Chemical-check.de. Available at: 4

Sources

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